

Ubrogepant for Acute Migraine Treatment: A Meta-Analysis and Comparative Guide

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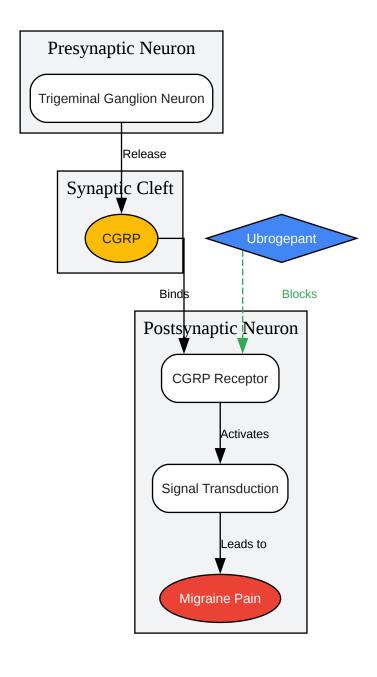
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy and safety of **ubrogepant**, a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, for the acute treatment of migraine. The data presented is aggregated from multiple pivotal clinical trials and compared with other acute migraine treatments. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to support further research and drug development efforts.

Mechanism of Action

Ubrogepant functions by competitively blocking the CGRP receptor, thereby inhibiting the downstream effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation and neurogenic inflammation. By antagonizing the CGRP receptor, **ubrogepant** mitigates these effects without causing the vasoconstriction associated with triptans.





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Ubrogepant's Mechanism of Action

Efficacy of Ubrogepant: A Meta-Analysis of Pivotal Trials

The efficacy of **ubrogepant** for the acute treatment of migraine has been primarily established in two large, randomized, double-blind, placebo-controlled phase 3 trials: ACHIEVE I and ACHIEVE II. The following tables summarize the pooled efficacy data from these trials.



Table 1: Co-Primary Efficacy Endpoints at 2 Hours Post-

Dose

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Outcome	Ubrogepant 50 mg (n=1118)	Ubrogepant 100 mg (n=557)	Placebo (n=1122)
Pain Freedom	20.5%	21.2%	13.0%
Odds Ratio (95% CI) vs. Placebo	1.72 (1.34, 2.22)	1.88 (1.35, 2.62)	-
P-value vs. Placebo	<0.001	<0.001	-
Absence of Most Bothersome Symptom ¹	38.7%	37.7%	27.6%
Odds Ratio (95% CI) vs. Placebo	1.68 (1.37, 2.05)	1.59 (1.21, 2.09)	-
P-value vs. Placebo	<0.001	<0.001	-

¹Most bothersome symptom (MBS) was self-identified by patients as photophobia, phonophobia, or nausea.

Table 2: Secondary Efficacy Endpoints at 2 Hours Post-Dose



Outcome	Ubrogepant 50 mg	Ubrogepant 100 mg	Placebo
Pain Relief ²	60.7%	61.4%	49.1%
P-value vs. Placebo	<0.001	<0.001	-
Absence of Photophobia	43.8%	-	35.5%
P-value vs. Placebo	<0.05	-	-
Absence of Phonophobia	54.1%	-	46.3%
P-value vs. Placebo	<0.05	-	-

²Pain relief was defined as a reduction in headache severity from moderate or severe to mild or no pain.

Safety and Tolerability of Ubrogepant

The safety profile of **ubrogepant** has been demonstrated to be favorable in clinical trials. The most common adverse events are generally mild to moderate in severity.

Table 3: Common Treatment-Emergent Adverse Events

(within 48 hours)

Adverse Event	Ubrogepant 50 mg (n=954)	Ubrogepant 100 mg (n=557)	Placebo (n=984)
Nausea	1.9%	4.1%	1.8%
Somnolence/Fatigue	1.3%	2.5%	0.9%
Dizziness	1.4%	2.1%	1.6%
Dry Mouth	0.5%	2.3%	0.4%

Serious adverse events were rare and not considered to be treatment-related.[1]



Comparison with Other Acute Migraine Treatments

Direct head-to-head comparative trials between **ubrogepant** and other acute migraine treatments are limited. However, network meta-analyses provide indirect comparisons.

Table 4: Indirect Comparison of Efficacy for Pain

Freedom at 2 Hours (Odds Ratio vs. Placebo)

Treatment	Odds Ratio (95% Credible Interval)
Ubrogepant 50 mg	1.8 (1.3, 2.5)
Ubrogepant 100 mg	1.97 (1.27, 3.07)
Rimegepant 75 mg	2.0 (1.45, 2.75)
Lasmiditan 100 mg	2.28 (1.75, 2.96)
Lasmiditan 200 mg	2.88 (2.22, 3.73)
Sumatriptan 100 mg	2.8 (2.2, 3.6)
Eletriptan 40 mg	4.8 (3.6, 6.4)

Data from a network meta-analysis. Indirect comparisons should be interpreted with caution.

Triptans, such as sumatriptan and eletriptan, generally show higher efficacy for 2-hour pain freedom in these indirect comparisons. However, gepants like **ubrogepant** offer an alternative for patients with contraindications to triptans (e.g., cardiovascular disease) or those who experience intolerable side effects.

Experimental Protocols of Pivotal Trials (ACHIEVE I & II)

A standardized methodology was employed across the ACHIEVE I and ACHIEVE II trials to ensure robust and comparable data.

Study Design



- Type: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group, single-attack trials.
- Population: Adults aged 18-75 years with a history of migraine with or without aura for at least one year, experiencing 2 to 8 moderate to severe migraine attacks per month.
- Intervention: Participants were randomized to receive ubrogepant (50 mg or 100 mg in ACHIEVE I; 25 mg or 50 mg in ACHIEVE II) or placebo to treat a single migraine attack of moderate to severe pain intensity.
- Primary Endpoints:
 - Pain freedom at 2 hours post-dose: Defined as a reduction in headache severity from moderate or severe to no pain.
 - Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS was identified by the patient from a choice of photophobia, phonophobia, or nausea.
- Key Secondary Endpoints:
 - Pain relief at 2 hours post-dose.
 - Sustained pain freedom from 2 to 24 hours.
 - Absence of photophobia, phonophobia, and nausea at 2 hours post-dose.
- Key Inclusion Criteria:
 - History of migraine for ≥1 year, consistent with ICHD-3 criteria.
 - Migraine onset before age 50.
 - 2-8 moderate to severe migraine attacks per month for the 3 months prior to screening.
- Key Exclusion Criteria:
 - History of hemiplegic or basilar migraine.



- Use of acute migraine medication on ≥10 days per month.
- Concomitant use of strong CYP3A4 inhibitors.
- History of significant cardiovascular disease.

Experimental Workflow



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ACHIEVE Trials Experimental Workflow

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References

- 1. researchgate.net [researchgate.net]
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